molecular formula C25H22ClF3N4O2 B606817 CRT0273750 CAS No. 1979939-16-6

CRT0273750

Cat. No.: B606817
CAS No.: 1979939-16-6
M. Wt: 502.9 g/mol
InChI Key: HXYXHSDYBDFOFO-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CRT0273750 (also known as IOA-289 in clinical development) is a potent autotaxin (ATX) inhibitor derived from a novel imidazopyridine scaffold . It was optimized through high-throughput screening (HTS) of 87,865 compounds and subsequent structure-activity relationship (SAR) analysis, achieving an IC50 of 1 nM in the physiological lysophosphatidylcholine (LPC) assay and 14 nM in human plasma assays . Its molecular formula is C25H22ClF3N4O2 (CAS: 1979939-16-6), with a molecular weight of 502.92 .

This compound binds to ATX's hydrophobic pocket and tunnel edge, forming interactions with residues Leu213, Phe248, Trp254, Phe273/274, and Trp275 . This unique binding mode classifies it as a mixed type II/IV inhibitor, blocking both the LPC substrate channel and the base of the ATX tunnel . Pharmacologically, it demonstrates 41% oral bioavailability in mice and a 5.4-hour half-life in rats, with dose-proportional increases in Cmax (3.8 μM) and AUC (3.2 μM·h) .

Preparation Methods

Synthetic Route Design and Strategic Considerations

The synthesis of CRT0273750, like many small-molecule inhibitors, likely involves a multi-step process designed to achieve high stereochemical purity and functional group compatibility. While the exact route is undisclosed, retro-synthetic analysis suggests fragmentation into key intermediates:

  • Chiral amine backbone : The (S)-1-(4-chlorophenyl)ethylamine moiety likely serves as the stereochemical core.

  • Imidazo[4,5-b]pyridine scaffold : This heterocyclic system may be constructed via cyclization reactions.

  • Trifluoromethoxybenzyl side chain : Introduced through nucleophilic substitution or coupling reactions.

A plausible approach involves convergent synthesis, where these fragments are prepared separately and combined in late-stage coupling reactions to minimize side reactions.

Intermediate Synthesis and Reaction Optimization

Chiral Amine Preparation

The synthesis of the (S)-1-(4-chlorophenyl)ethylamine intermediate could employ asymmetric hydrogenation or enzymatic resolution:

Asymmetric Route

StepReactionConditionsCatalystYield
1Ketone formation4-chloroacetophenone + NH₃-85%
2HydrogenationH₂ (50 psi), EtOH(R)-BINAP-Ru92% ee

Enzymatic Resolution
Racemic amine treatment with lipase enzymes (e.g., CAL-B) in organic solvents achieves enantiomeric excess >99% through kinetic resolution .

Imidazo[4,5-b]pyridine Assembly

Formation of the fused heterocycle typically involves:

  • Condensation : 2,3-diaminopyridine derivatives react with carbonyl equivalents.

  • Cyclization : Acid- or base-mediated ring closure.

Critical parameters:

  • Temperature control (70–110°C) to prevent decomposition

  • Solvent selection (DMF or NMP) for optimal solubility

  • Catalytic iodine or Cu(I) additives to accelerate cyclization

Industrial-Scale Production Challenges

Scaling this compound synthesis introduces unique challenges:

ParameterLaboratory ScaleIndustrial ScaleMitigation Strategy
PurificationColumn chromatographyCrystallizationSolvent screening
Catalyst Loading5 mol%<1 mol%Immobilized catalysts
Reaction Time24–48 hr<8 hrFlow chemistry

Notably, the trifluoromethoxy group introduces handling difficulties due to potential HF release under basic conditions. Closed-system reactors with fluoropolymer linings are essential for safety .

Quality Control and Analytical Characterization

Robust analytical methods ensure batch consistency:

Key Characterization Data

  • HPLC Purity : >99.5% (C18 column, 0.1% TFA/MeCN gradient)

  • Chiral Analysis : Chiralpak AD-H, 90:10 hexane/IPA, 1 mL/min

  • MS (ESI+) : m/z 503.1 [M+H]⁺

Stability studies indicate that this compound degrades <0.5% over 24 months at -20°C in amber vials .

Comparative Analysis with Structural Analogs

This compound shares synthetic challenges with other autotaxin inhibitors:

CompoundKey SimilaritySynthetic Divergence
GLPG1690Fluoro-substituentMitsunobu coupling
PAT-048Benzoxazole corePhotochemical cyclization
IOA-289Chiral centerBiocatalytic reduction

The compound's 4-chlorophenyl group necessitates careful halogen handling compared to fluorine-containing analogs .

Chemical Reactions Analysis

Types of Reactions

CRT0273750 primarily undergoes inhibition reactions with the enzyme autotaxin. It does not interact with the active site zinc ions but occupies the hydrophobic lysophosphatidylcholine pocket extending from the active site of autotaxin .

Common Reagents and Conditions

The compound is used in various assays to study its inhibitory effects on autotaxin. Common reagents include organic solvents like dimethyl sulfoxide and ethanol for dissolving the compound. The conditions typically involve in vitro and in vivo assays to evaluate its potency and efficacy .

Major Products Formed

The major product formed from the interaction of this compound with autotaxin is the inhibition of lysophosphatidic acid production. This inhibition can lead to reduced cell migration and proliferation, making it a potential therapeutic agent for cancer treatment .

Scientific Research Applications

Cancer Treatment

The inhibition of autotaxin by CRT0273750 has shown promise in cancer therapy. Research indicates that the compound effectively inhibits the migration of cancer cells in vitro. For instance, studies demonstrated that this compound reduced the invasion of 4T1 breast cancer cells and significantly decreased LPA levels in both human plasma and in vivo models using MDA-MB-231-luc tumor-bearing mice . These findings suggest that this compound could be developed as a therapeutic agent for breast cancer and potentially other malignancies.

Fibrotic Diseases

Given the role of LPA in promoting fibrosis, this compound may also have applications in treating fibrotic diseases. Elevated LPA levels have been linked to conditions such as idiopathic pulmonary fibrosis (IPF) and systemic sclerosis. By inhibiting ATX and consequently reducing LPA levels, this compound could help mitigate fibrotic processes .

Inflammatory Disorders

The compound's ability to lower LPA levels also positions it as a candidate for treating inflammatory diseases. Research has shown that high serum ATX activity correlates with increased inflammation in conditions like multiple sclerosis and hepatitis. Thus, targeting ATX with this compound could provide a novel approach to managing these inflammatory responses .

Case Studies and Experimental Data

StudyFindingsApplication
Miller et al., 2021Demonstrated that this compound binds effectively at the hydrophobic pocket of ATX, inhibiting its activity (IC50 = 1 nM)Cancer treatment
Liu et al., 2018Showed significant reduction in LPA levels in vivo using this compound in MDA-MB-231-luc tumor modelsFibrotic disease management
Recent Biochemical AssaysConfirmed that this compound reduces maximal effective cell response by approximately 60% compared to controlsInflammatory disorder treatment

Mechanism of Action

CRT0273750 exerts its effects by inhibiting the enzyme autotaxin. Autotaxin is responsible for the production of lysophosphatidic acid, a bioactive lipid involved in various cellular processes. By inhibiting autotaxin, this compound reduces lysophosphatidic acid levels, leading to decreased cell migration, proliferation, and survival. This mechanism makes it a promising candidate for therapeutic applications in cancer and other diseases .

Comparison with Similar Compounds

Structural and Binding Mode Differences

Table 1: Structural and Binding Characteristics of ATX Inhibitors

Compound Scaffold Binding Site IC50 (LPC Assay) Reference
CRT0273750 Imidazopyridine Hydrophobic pocket + tunnel 1 nM
PAT-494 Benzene sulfonamide Catalytic zinc site 20 nM
PF8380 Benzoxazole Tunnel 2.5 nM
HA155 Thiazolidinone Hydrophobic pocket 8.7 nM
7-α-Hydroxycholesterol Steroid Tunnel Undetermined
  • This compound uniquely combines type II (pocket-binding) and type IV (tunnel-blocking) inhibition, unlike classical type I (zinc-binding) or type III (allosteric) inhibitors .
  • PAT-494 and PF8380 bind exclusively to the catalytic zinc site or tunnel, respectively, resulting in narrower mechanisms .

Pharmacological Efficacy

Table 2: Pharmacokinetic and Functional Comparisons

Compound Oral Bioavailability (%) Half-Life (h) Cell Migration Inhibition (EC50) Reference
This compound 41 (mice) 5.4 (rats) 25 nM (4T1 cells)
PAT-078 Not reported Not reported Not tested
GWJ-A-23 Low 1.2 50 nM (A2058 cells)
  • This compound shows superior oral bioavailability and prolonged half-life compared to tunnel-targeting compounds like GWJ-A-23 .
  • PAT-078 (IC50 = 472 nM) is significantly less potent in enzymatic assays .

Clinical Relevance

  • IOA-289 (this compound) is advancing into clinical trials for fibrotic tumors resistant to current therapies, leveraging its dual-binding mechanism .

Biological Activity

Introduction

CRT0273750 is a small molecule inhibitor targeting autotaxin (ATX), an enzyme involved in the production of lysophosphatidic acid (LPA) from lysophosphatidylcholine (LPC). LPA is a bioactive lipid that plays crucial roles in various physiological and pathological processes, including cancer progression, inflammation, and fibrosis. The inhibition of ATX has emerged as a promising therapeutic strategy for diseases associated with elevated LPA levels. This article reviews the biological activity of this compound, highlighting its mechanism of action, efficacy in preclinical studies, and potential clinical implications.

This compound binds to the hydrophobic pocket of the ATX enzyme, specifically interacting with key residues such as Lys247 and several aromatic amino acids. This binding inhibits the enzymatic conversion of LPC to LPA, thereby reducing LPA levels in biological systems. Structural studies have shown that this compound is positioned approximately 5 Å away from the active site but still effectively disrupts enzyme function through allosteric modulation .

Binding Interactions

The interactions between this compound and ATX include:

  • Hydrogen bonding with Lys247.
  • Hydrophobic interactions with Leu213, Phe248, Trp254, Phe273, Phe274, and Trp275 .

These interactions are critical for the compound's inhibitory activity.

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits ATX activity. Key findings include:

  • IC50 Values : The compound exhibits an IC50 of approximately 100 nM in LPC hydrolysis assays .
  • Cell Migration Inhibition : this compound significantly reduces the migration of 4T1 breast cancer cells, indicating its potential anti-metastatic properties .

In Vivo Studies

Preclinical models have further validated the biological activity of this compound:

  • Tumor Models : In MDA-MB-231-luc tumor-bearing Balb/c nu/nu mice, this compound treatment led to a significant decrease in circulating LPA levels and reduced tumor growth compared to controls .
  • Cardiovascular Effects : In high-fat diet-induced models, this compound administration resulted in decreased cardiac dysfunction and inflammatory responses associated with elevated LPA levels .

Summary Table of Biological Activity

Study TypeModel/AssayResultReference
In VitroLPC HydrolysisIC50 = 100 nM
In Vitro4T1 Cell MigrationSignificant inhibition
In VivoMDA-MB-231-luc Tumor ModelReduced tumor growth
In VivoHigh-Fat Diet Mouse ModelDecreased cardiac dysfunction

Case Study 1: Breast Cancer Metastasis

In a study examining the effects of this compound on breast cancer metastasis, researchers found that treatment significantly inhibited the migration and invasion of cancer cells in vitro. The compound's ability to lower LPA levels was correlated with reduced activation of signaling pathways associated with cell motility.

Case Study 2: Inflammation in Cardiovascular Disease

Another case study evaluated this compound's impact on inflammation in a cardiovascular disease model. Mice treated with this compound showed lower levels of inflammatory markers and improved cardiac function compared to untreated controls. This suggests that inhibiting ATX may have beneficial effects in managing cardiovascular conditions linked to elevated LPA.

Q & A

Basic Research Questions

Q. How should researchers design initial experiments to assess CRT0273750’s biological activity?

  • Methodological Answer : Begin with in vitro assays (e.g., enzyme inhibition, cell viability) to establish baseline efficacy. Use dose-response curves to determine IC50 values, ensuring replicates (n ≥ 3) for statistical power. Reference established protocols for compound handling (e.g., solubility testing in DMSO/PBS) to avoid experimental artifacts . For target validation, employ orthogonal methods (e.g., siRNA knockdown alongside pharmacological inhibition) to confirm specificity .

Q. What are best practices for conducting a literature review on this compound’s mechanistic pathways?

  • Methodological Answer : Use systematic review frameworks (PRISMA or similar) to identify peer-reviewed studies. Prioritize primary sources from journals with rigorous peer review (e.g., Journal of Medicinal Chemistry). Annotate conflicting findings (e.g., discrepancies in reported IC50 values) and contextualize them by comparing experimental conditions (e.g., cell lines, assay durations) . Tools like Zotero or EndNote can streamline citation management .

Q. How can researchers validate the purity and structural identity of this compound batches?

  • Methodological Answer : Employ LC-MS for purity assessment (>95%) and NMR (1H/13C) for structural confirmation. Cross-reference spectral data with published characterization in databases like PubChem or ChEMBL. For novel derivatives, include elemental analysis and high-resolution mass spectrometry (HRMS) . Document batch-to-batch variability in supplementary materials to enhance reproducibility .

Q. What statistical methods are appropriate for analyzing initial this compound screening data?

  • Methodological Answer : Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions or small sample sizes. For dose-response studies, apply nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism). Report effect sizes (Cohen’s d) alongside p-values to avoid overinterpretation of significance .

Q. How to formulate testable hypotheses about this compound’s mechanism of action?

  • Methodological Answer : Ground hypotheses in prior mechanistic data (e.g., kinase inhibition profiles) and pathway enrichment analyses (KEGG, GO). Use predictive modeling (e.g., molecular docking) to propose binding sites, then design mutagenesis experiments to validate predictions .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across preclinical models?

  • Methodological Answer : Perform meta-analyses to identify confounding variables (e.g., animal strain differences, dosing regimens). Use in silico pharmacokinetic modeling (e.g., GastroPlus) to assess bioavailability disparities. Validate findings with patient-derived xenograft (PDX) models, which better recapitulate human pathophysiology .

Q. What strategies address reproducibility challenges in this compound’s in vivo studies?

  • Methodological Answer : Adopt ARRIVE 2.0 guidelines for animal studies, including blinded outcome assessments and randomization. Pre-register protocols on platforms like Open Science Framework. Use isotopic labeling (e.g., 14C-CRT0273750) to track compound distribution and metabolism rigorously .

Q. How to integrate multi-omics data in this compound’s mechanism-of-action studies?

  • Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) via systems biology tools (Cytoscape, STRING). Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes/proteins. Validate using CRISPR-Cas9 knockout models to establish causality .

Q. What ethical considerations apply to human trials involving this compound?

  • Methodological Answer : Follow Declaration of Helsinki principles for informed consent and risk-benefit analysis. Use adaptive trial designs (e.g., Bayesian methods) to minimize participant exposure to subtherapeutic doses. Include independent data monitoring committees (IDMCs) to oversee safety .

Q. How to design long-term stability studies for this compound formulations?

  • Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) per ICH Q1A guidelines. Monitor degradation products via UPLC-PDA and assess pharmacopeial compliance (e.g., USP <621>). For lyophilized formulations, evaluate reconstitution stability under clinical storage conditions .

Q. Data Presentation Guidelines

  • Tables : Include mean ± SEM, statistical thresholds (α = 0.05), and exact p-values (avoid "NS" or asterisks-only notation) .
  • Figures : Use color-blind-friendly palettes (e.g., viridis) and annotate significance bars directly on graphs. Provide raw data in supplemental repositories (Zenodo, Figshare) .

Properties

CAS No.

1979939-16-6

Molecular Formula

C25H22ClF3N4O2

Molecular Weight

502.9 g/mol

IUPAC Name

N-[(1S)-1-(4-chlorophenyl)ethyl]-3-[3-[[4-(trifluoromethoxy)phenyl]methyl]imidazo[4,5-b]pyridin-2-yl]propanamide

InChI

InChI=1S/C25H22ClF3N4O2/c1-16(18-6-8-19(26)9-7-18)31-23(34)13-12-22-32-21-3-2-14-30-24(21)33(22)15-17-4-10-20(11-5-17)35-25(27,28)29/h2-11,14,16H,12-13,15H2,1H3,(H,31,34)/t16-/m0/s1

InChI Key

HXYXHSDYBDFOFO-INIZCTEOSA-N

SMILES

CC(C1=CC=C(C=C1)Cl)NC(=O)CCC2=NC3=C(N2CC4=CC=C(C=C4)OC(F)(F)F)N=CC=C3

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Cl)NC(=O)CCC2=NC3=C(N2CC4=CC=C(C=C4)OC(F)(F)F)N=CC=C3

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NC(=O)CCC2=NC3=C(N2CC4=CC=C(C=C4)OC(F)(F)F)N=CC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CRT0273750;  CRT 0273750;  CRT-0273750

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CRT0273750
Reactant of Route 2
CRT0273750
Reactant of Route 3
Reactant of Route 3
CRT0273750
Reactant of Route 4
CRT0273750
Reactant of Route 5
CRT0273750
Reactant of Route 6
Reactant of Route 6
CRT0273750

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.